molecular formula C19H25N3O B6669164 N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

Cat. No.: B6669164
M. Wt: 311.4 g/mol
InChI Key: SZTWEYVELIZFIS-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide is a complex organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Properties

IUPAC Name

N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-13(2)18-20-16-10-9-15(11-17(16)21-18)19(23)22(3)12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWEYVELIZFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)CC(CC2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent steps may include alkylation, methylation, and benzyl protection to introduce the desired substituents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the development of new pharmaceuticals and materials.

Biology: The biological activities of benzimidazoles make this compound a candidate for drug development. It can be used in studies related to antimicrobial resistance, cancer therapy, and viral infections.

Medicine: Potential medical applications include the development of new antibiotics, anticancer agents, and antiviral drugs. Its ability to interact with various biological targets makes it a versatile compound in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Benzimidazole: A core structure found in many bioactive compounds.

  • Indole derivatives: Known for their diverse biological activities.

  • 2-Propan-2-yl derivatives: Common in various pharmaceuticals.

Uniqueness: N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide stands out due to its specific combination of substituents, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and development.

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